molecular formula C10H14ClN B6191087 (1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride CAS No. 2648869-75-2

(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B6191087
CAS No.: 2648869-75-2
M. Wt: 183.7
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Description

(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent resolution of the enantiomers

Industrial Production Methods

Industrial production of this compound often employs high-throughput screening methods for the crystallization of salts of organic cations. This approach ensures the efficient production of high-purity this compound, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various conditions, particularly those involving the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. This interaction can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-(+)-Ephedrine hydrochloride
  • (1R,2S)-(-)-Ephedrine hydrochloride
  • (1S,2S)-(+)-Pseudoephedrine
  • (1R,2R)-(-)-Pseudoephedrine

Uniqueness

(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity for molecular targets .

Properties

CAS No.

2648869-75-2

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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